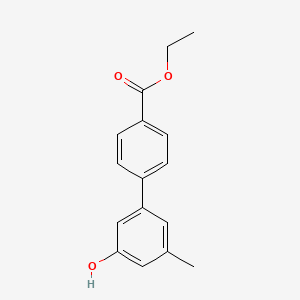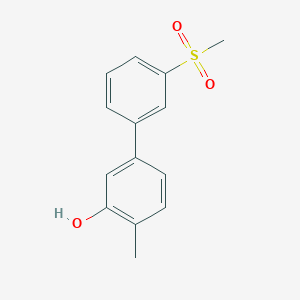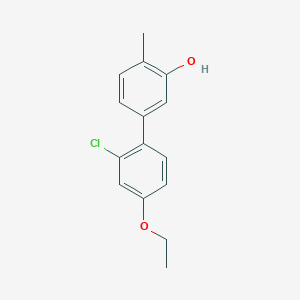
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-methylphenol, 95% (5-(4-FMP-3-MCP)-3-MP, 95%) is a substituted phenol compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular formula of C11H11FO3 and a molecular weight of 208.19 g/mol. 5-(4-FMP-3-MCP)-3-MP, 95% is used as a reagent in various organic synthesis processes, including the synthesis of biologically active compounds, such as drugs and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as quinolines and isoquinolines.
作用機序
The mechanism of action of 5-(4-FMP-3-MCP)-3-MP, 95% is not fully understood. However, it is believed that the reaction between 4-fluoro-3-methoxycarbonylphenol and 3-methylphenol proceeds via a nucleophilic substitution reaction. In this reaction, the nucleophile, 4-fluoro-3-methoxycarbonylphenol, attacks the electrophile, 3-methylphenol, resulting in the formation of the desired product, 5-(4-FMP-3-MCP)-3-MP, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-FMP-3-MCP)-3-MP, 95% are not well understood. However, it is known that 5-(4-FMP-3-MCP)-3-MP, 95% is an aromatic compound and is likely to possess some degree of toxicity. Therefore, it should be handled with caution and its use should be limited to laboratory experiments.
実験室実験の利点と制限
The advantages of using 5-(4-FMP-3-MCP)-3-MP, 95% in laboratory experiments include its availability, low cost, and its ability to react with a wide range of substrates. However, there are some limitations to its use in laboratory experiments. For example, the reaction between 4-fluoro-3-methoxycarbonylphenol and 3-methylphenol is slow and may require a long reaction time. Furthermore, the reaction between 4-fluoro-3-methoxycarbonylphenol and 3-methylphenol is sensitive to moisture and may not proceed in the presence of water.
将来の方向性
The potential future directions for 5-(4-FMP-3-MCP)-3-MP, 95% are numerous. One potential direction is the development of more efficient and cost-effective synthesis methods for the production of 5-(4-FMP-3-MCP)-3-MP, 95%. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 5-(4-FMP-3-MCP)-3-MP, 95%. Furthermore, research could be conducted to explore the potential applications of 5-(4-FMP-3-MCP)-3-MP, 95%, such as its use in the synthesis of other biologically active compounds. Finally, research could be conducted to explore the potential use of 5-(4-FMP-3-MCP)-3-MP, 95% as a catalyst in various organic reactions.
合成法
5-(4-FMP-3-MCP)-3-MP, 95% can be synthesized by a number of different methods. One method involves the reaction of 4-fluoro-3-methoxycarbonylphenol with 3-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for a period of 4-5 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
科学的研究の応用
5-(4-FMP-3-MCP)-3-MP, 95% is widely used in the scientific research field. It is used as a reagent in various organic synthesis processes, such as the synthesis of biologically active compounds, such as drugs and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as quinolines and isoquinolines. Furthermore, 5-(4-FMP-3-MCP)-3-MP, 95% is used in the synthesis of other substituted phenols, such as 5-(4-fluorophenyl)-3-methylphenol.
特性
IUPAC Name |
methyl 2-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-5-11(7-12(17)6-9)10-3-4-14(16)13(8-10)15(18)19-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPREYCEIUCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683991 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-22-8 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)










